molecular formula C4H5N3O B112623 3-Aminopyrazin-2-ol CAS No. 43029-19-2

3-Aminopyrazin-2-ol

Cat. No.: B112623
CAS No.: 43029-19-2
M. Wt: 111.1 g/mol
InChI Key: KQLHRXQKORXSTC-UHFFFAOYSA-N
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Description

3-Aminopyrazin-2-ol is an organic compound with the molecular formula C4H5N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position and a hydroxyl group at the second position on the pyrazine ring

Biochemical Analysis

Biochemical Properties

It is known that aminopyrazines can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the aminopyrazine derivative and the biochemical context in which it is present.

Cellular Effects

Aminopyrazines have been shown to have various effects on cellular processes . These effects can range from influencing cell signaling pathways to affecting gene expression and cellular metabolism.

Molecular Mechanism

Aminopyrazines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyrazin-2-ol typically involves the reaction of 3-aminopyrazine with suitable oxidizing agents. One common method includes the use of hydrogen peroxide in the presence of a catalyst to introduce the hydroxyl group at the second position of the pyrazine ring. The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow chemistry techniques. This method allows for the efficient and scalable synthesis of the compound by optimizing reaction parameters such as flow rates, temperature, and pressure. The use of continuous flow reactors enhances the yield and purity of the product, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions include nitro derivatives, amines, and various substituted pyrazine compounds .

Scientific Research Applications

3-Aminopyrazin-2-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

  • 2-Aminopyrimidine
  • 3-Aminopyrazine-2-carboxamide
  • 2-Amino-3-hydroxypyrimidine

Comparison: 3-Aminopyrazin-2-ol is unique due to the presence of both an amino and a hydroxyl group on the pyrazine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 2-Aminopyrimidine lacks the hydroxyl group, limiting its reactivity in certain contexts. Similarly, 3-Aminopyrazine-2-carboxamide has a carboxamide group instead of a hydroxyl group, which alters its chemical behavior and applications .

Properties

IUPAC Name

3-amino-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLHRXQKORXSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312867
Record name 3-aminopyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43029-19-2
Record name 43029-19-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263764
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-aminopyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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